1-(2-Furoyl)-4-methyl-1,2,3,4-tetrahydroquinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

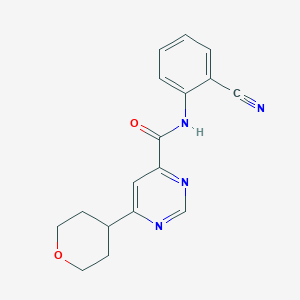

The compound is a derivative of quinoxaline, which is a type of heterocyclic compound. Quinoxalines have a wide range of applications in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

While specific synthesis methods for “1-(2-Furoyl)-4-methyl-1,2,3,4-tetrahydroquinoxaline” are not available, similar compounds have been synthesized through various methods. For instance, 1-(2-furoyl)piperazine derivatives have been synthesized by stirring chloromethylbenzoyl chloride with benzyl amine or cyclohexyl amine in an aqueous medium, followed by refluxing with 1-(2-furoyl)piperazine .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS .Chemical Reactions Analysis

The chemical reactions of similar compounds involve various transformations. For instance, 2-furoyl chloride and 3-furoyl chloride have been studied for their conformational stability and vibrational wave numbers .科学的研究の応用

Asymmetric Hydrogenation and Synthesis of Chiral Compounds

The 1,2,3,4-tetrahydroquinoxaline ring system is pivotal in numerous bioactive compounds. Chiral derivatives of tetrahydroquinoxaline, achieved through asymmetric hydrogenation, have shown significant promise in pharmaceutical applications, such as potent vasopressin V2 receptor antagonists and inhibitors of cholesteryl ester transfer protein, where the chirality plays a crucial role in bioactivity. This highlights the importance of developing efficient methods for the synthesis of chiral tetrahydroquinoxalines, leveraging the asymmetric hydrogenation of quinoxalines with novel catalysts for enhanced enantioselectivity and yield (Weijun Tang, et al., 2009).

Interaction with Unsaturated Acids Derivatives

The interaction of 1-furyl-1,2,3,4-tetrahydroisoquinolines with unsaturated acids derivatives, such as acryloyl and methacryloyl chloride, leads to amide formation followed by intramolecular Diels–Alder reaction. This process exemplifies the versatile reactivity of the tetrahydroquinoxaline derivatives, enabling the construction of complex isoindolo[1,2-a]isoquinoline alkaloids, which are of interest due to their potential biological activities (F. Zubkov, et al., 2009).

Tautomerism Studies

The study of tautomerism in 3-alkoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline derivatives provides insights into the structural dynamics of tetrahydroquinoxalines. Nuclear magnetic resonance (NMR) studies have revealed a tautomeric mixture of unsaturated and saturated esters, illustrating the complex chemical behavior and the potential for diverse applications in chemical synthesis and drug design (D. Chapman, 1966).

Synthesis of Epoxyisoindolo[2,1‐a]tetrahydroquinolines

Investigations into the interactions between 4-R-substituted 2-furyl-1,2,3,4-tetrahydroquinolines and alkenes have led to the synthesis of epoxyisoindolo[2,1-a]tetrahydroquinolines. This process, involving initial N-acylation followed by [4+2]-cycloaddition, highlights the potential for creating novel compounds with significant biological activity, such as anticancer agents (V. Zaytsev, et al., 2013).

Antiamebic Agents

1-(2-Furoyl)-4-methyl-1,2,3,4-tetrahydroquinoxaline derivatives have been identified as potent antiamebic agents, demonstrating significant efficacy in Entamoeba criceti-infected hamster models. This discovery suggests the potential for developing new treatments for amebiasis, showcasing the therapeutic applications of tetrahydroquinoxaline derivatives (D. M. Bailey, et al., 1979).

Safety And Hazards

将来の方向性

特性

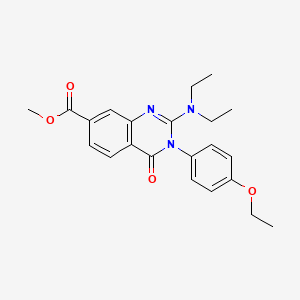

IUPAC Name |

methyl 2-(diethylamino)-3-(4-ethoxyphenyl)-4-oxoquinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-5-24(6-2)22-23-19-14-15(21(27)28-4)8-13-18(19)20(26)25(22)16-9-11-17(12-10-16)29-7-3/h8-14H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPIZGBBHJBEFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1C3=CC=C(C=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(diethylamino)-3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2590548.png)

![4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-hydrazinopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2590551.png)

![(5-methylimidazo[1,2-a]pyridin-2-yl)methyl N-(oxolan-2-ylmethyl)carbamodithioate](/img/structure/B2590553.png)

![N-(2-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2590557.png)

![N-(4-bromo-3-methylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2590560.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-cyclobutylpropanamide](/img/structure/B2590564.png)

![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine dihydrochloride](/img/structure/B2590565.png)